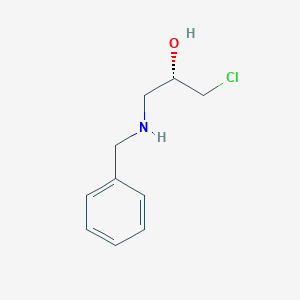
(2S)-1-(benzylamino)-3-chloropropan-2-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(2S)-1-(Benzylamino)-3-chloropropan-2-ol” can be found in various chemical databases . Unfortunately, the specific details of the molecular structure analysis are not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving “(2S)-1-(benzylamino)-3-chloropropan-2-ol” are not available, there are general models for predicting enzyme functions based on enzymatic reactions . These models could potentially be applied to “(2S)-1-(benzylamino)-3-chloropropan-2-ol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-1-(benzylamino)-3-chloropropan-2-ol” are not specified in the search results. For similar compounds, these properties can be determined through various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Synthesis of β-Blocker Precursors : A study by Nunno et al. (2000) outlines methods for preparing 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor to various molecules, including β-aminoalcohols and potential β-blocker drugs, through asymmetric reduction and kinetic resolution techniques (Nunno et al., 2000).
- Inhibition of ICAM-1 : Gupta et al. (2011) achieved regio- and enantioselective synthesis of (S)-(+)-3-arylamino-1-chloropropan-2-ols and found their inhibitory activity against TNF-α induced expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial for modulating inflammation (Gupta et al., 2011).
Chemical Properties and Analysis
- Molecular Structure Analysis : Research by Goldstein et al. (2006) on the microwave Fourier transform spectrum of chloropropanols, including 1-chloropropan-2-ol, revealed insights into their conformational isomers and intramolecular hydrogen bonds (Goldstein et al., 2006).
- Copper(II) Complex Formation : Chattopadhyay et al. (2006) described the formation of an unusual copper(II) complex involving a potentially tridentate ligand, offering insights into complex ligand-metal interactions and coordination chemistry (Chattopadhyay et al., 2006).
Biochemical and Biological Studies
- Antimicrobial Activity : Prasad et al. (2008) synthesized a series of 3-arylamino-1-chloropropan-2-ols and evaluated their antifungal and antibacterial activities, finding significant inhibition against various pathogenic strains (Prasad et al., 2008).
- Volumetric and Thermodynamic Properties : Kishore and Marathe (2000) investigated the volumetric properties and surface tension of aqueous 3-chloropropan-1-ol, correlating their effects on protein stability, which is crucial for understanding protein interactions in biological systems (Kishore & Marathe, 2000).
Pharmaceutical and Synthetic Applications
- Synthesis of HIV Protease Inhibitor Intermediates : Ikunaka et al. (2002) developed a practical enantioselective synthesis of a central intermediate of nelfinavir, an HIV protease inhibitor, starting from sodium erythorbate (Ikunaka et al., 2002).
- Positive Inotropic Agents Synthesis : Li et al. (2009) synthesized a series of 1-(benzylamino)-3-(4,5-dihydro[1,2,4]trizaolo[4,3-a]quinolin-7-yloxy)propan-2-ol derivatives and evaluated their positive inotropic activities, indicating potential for cardiac therapeutic applications (Li et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1-(benzylamino)-3-chloropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPBVLLNKJHQAO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(benzylamino)-3-chloropropan-2-ol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

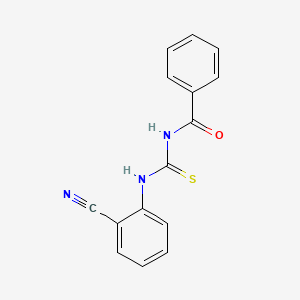

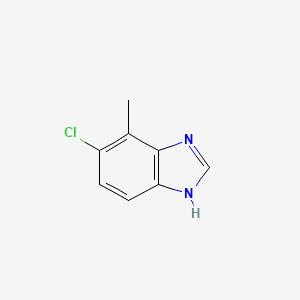

![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2446902.png)

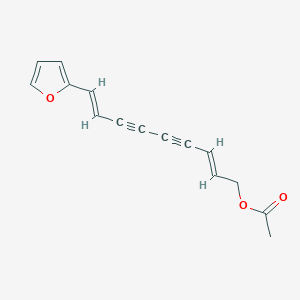
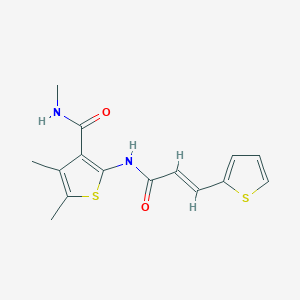
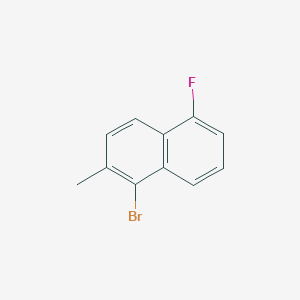
![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2446909.png)

![Ethyl 2-({[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2446912.png)

![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2446915.png)